

An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoyldopamine (NCD), a naturally occurring phenolic amide, has garnered significant scientific interest due to its diverse pharmacological activities. Structurally, it is a conjugate of caffeic acid and dopamine, two moieties that contribute to its multifaceted biological effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of NCD, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its primary signaling pathway.

Core Pharmacological Activities

N-Caffeoyldopamine exhibits a range of biological effects, primarily centered around its potent antioxidant, anti-inflammatory, and β 2-adrenoceptor agonist properties. These activities underpin its potential therapeutic applications in various disease models.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of **N-Caffeoyldopamine**.

Table 1: Antioxidant Activity of N-Caffeoyldopamine



Assay	IC50 Value (μM)	Reference Compound	IC50 Value (μM)
DPPH Radical Scavenging	5.95[2]	-	-
ABTS Radical Cation Scavenging	0.24[2]	-	-

Table 2: β2-Adrenoceptor Agonist Activity of **N-Caffeoyldopamine**

Parameter	Value (µM)	Cell Line	Assay
Apparent Kd	0.75[3]	U937	cAMP Production
Concentration for significant cAMP increase	< 0.05[4]	U937	cAMP Production

Table 3: Anti-platelet and Anti-inflammatory Activity of N-Caffeoyldopamine

Activity	Concentration (µM)	Effect	In Vitro/In Vivo
Inhibition of P-selectin expression	0.05	30% inhibition	In Vitro
Suppression of platelet-leukocyte interactions	0.05	36% suppression	In Vitro
Reduction of P- selectin expression	50-100 μ g/35g body weight	31-45% reduction	In Vivo (mice)
Reduction of platelet- leukocyte interactions	50-100 μ g/35g body weight	34-43% reduction	In Vivo (mice)

Signaling Pathways and Mechanisms of Action β2-Adrenergic Receptor Signaling Pathway

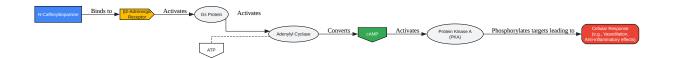




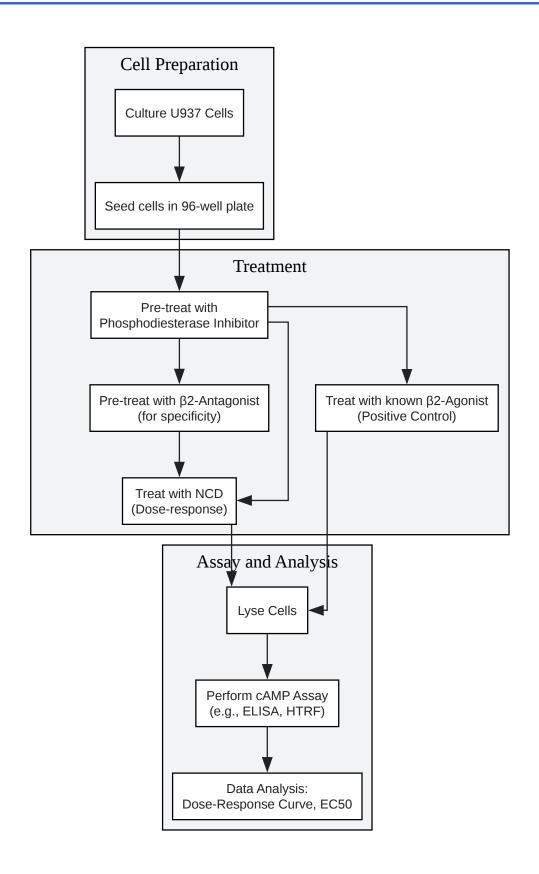


The primary mechanism of action for many of the observed effects of **N-Caffeoyldopamine** is its agonist activity at β 2-adrenergic receptors.[5][6][7] This interaction initiates a well-defined intracellular signaling cascade.









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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of N-Caffeoyldopamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180124#pharmacological-profile-of-n-caffeoyldopamine]

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